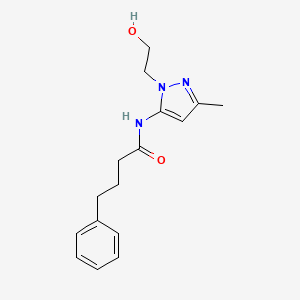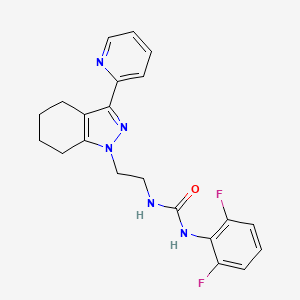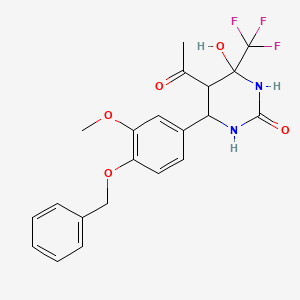![molecular formula C17H17N5O3S B2865429 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-60-1](/img/structure/B2865429.png)
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidin-4(3H)-one core, a piperidin-4-yl group, and a pyridin-3-ylsulfonyl moiety. Its intricate molecular architecture makes it a promising candidate for various scientific and industrial applications.
作用機序
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) , suggesting that these cells could be a potential target.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the expression of collagen , which is a key component in the fibrotic process. This suggests that the compound might interact with its targets to inhibit collagen expression, thereby exerting its anti-fibrotic effects.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in fibrosis. In particular, it may influence the pathway involving collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the synthesis of collagen, and its inhibition can lead to reduced collagen expression .
Result of Action
The compound has been found to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . These results suggest that the compound could have potential anti-fibrotic effects.
準備方法
The synthesis of 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the following steps:
Formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidin-4-yl group: This step often involves the use of piperidine derivatives and suitable coupling reagents.
Attachment of the pyridin-3-ylsulfonyl moiety: This is typically done through sulfonylation reactions using pyridine derivatives and sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
科学的研究の応用
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
類似化合物との比較
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thieno ring fused to the pyrimidine core and are investigated for their potential therapeutic effects.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds contain a pyridine ring attached to the pyrimidine core and are explored for their anti-fibrotic and other biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
特性
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17-15-4-2-8-19-16(15)20-12-22(17)13-5-9-21(10-6-13)26(24,25)14-3-1-7-18-11-14/h1-4,7-8,11-13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANGCKVKBAJCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B2865348.png)

![N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2865352.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide](/img/structure/B2865353.png)


![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)

![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)
![N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2865362.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2865368.png)
![N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2865369.png)
